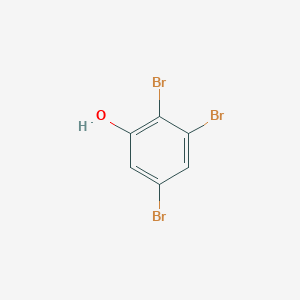
Phenol, 2,3,5-tribromo-
Übersicht
Beschreibung
Phenol, 2,3,5-tribromo- is a brominated phenol that is of significant interest due to its presence in the environment and its use in various industrial applications. It is known to occur as an intermediate in the synthesis of brominated flame retardants and can also be a degradation product of these substances. Additionally, it has applications as a pesticide and can be a natural product of some marine organisms .
Synthesis Analysis
The synthesis of 2,3,5-tribromo-phenol derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a synthetic route to 2,3,5-trisubstituted phenols has been developed based on a two-step [1+2+3] construction of the phenol backbone from specific reagents such as 1-[(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole, aliphatic or arylacetic acid chlorides, and chalcones or α,β-unsaturated-γ-diketones .
Molecular Structure Analysis
The molecular structure of phenol derivatives can be elucidated using techniques such as single crystal X-ray diffraction. For example, a related compound, 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, was characterized and found to adopt an E configuration at the C=N functional bond with a dihedral angle between the two phenyl rings of 38.3(3)°. The crystal structure is stabilized by various interactions including hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
Phenol derivatives can participate in a variety of chemical reactions. Ethyl 5,5-diarylpenta-2,3,4-trienoates, which are structurally related to 2,3,5-tribromo-phenol, have been used in phosphine-mediated [3+2] cycloaddition reactions with arylmethylidenemalononitriles and N-tosylimines to produce novel polysubstituted cyclopentenes or pyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol derivatives can be studied through electrochemical and spectral analysis. For instance, symmetric monomers such as 1,3,5-tris(aryl)benzenes and 2,4,6-tris(aryl)-1-phenols, which share a phenolic core with 2,3,5-tribromo-phenol, exhibit electroactive behavior and can undergo electropolymerization to form polymers with meta-linkages. These polymers have been shown to have higher conductivity and stability when they contain hydroxy groups .
Environmental Concentrations and Toxicology
2,4,6-Tribromophenol, a structural isomer of 2,3,5-tribromo-phenol, has been widely studied from an environmental perspective. It is ubiquitously found in the environment due to its many sources, including as a degradation product of brominated flame retardants. The environmental concentrations, toxicokinetics, and toxicodynamics of this compound are of concern, and there is a need for further research to understand its impact on human health and the environment .
Safety and Hazards
Wirkmechanismus
Target of Action
Brominated phenols, including 2,3,5-tribromophenol, are known to interact with various biological systems and may have potential endocrine-disrupting properties .
Mode of Action
It has been suggested that brominated phenols may disturb cellular ca2+ signaling in neuroendocrine cells
Biochemical Pathways
A study on a similar compound, 2,4,6-tribromophenol, showed that it was metabolized by rice plants via oxidative and hydrolytic debromination reactions, forming 6-bromo-1,2,4-benzenetriol as the ring-cleavage substrate . This suggests that 2,3,5-tribromophenol may also undergo similar transformations in biological systems.
Result of Action
It has been suggested that brominated phenols, including 2,3,5-tribromophenol, may have potential endocrine-disrupting properties and could disturb cellular ca2+ signaling in neuroendocrine cells .
Action Environment
Environmental factors such as pH and temperature can influence the properties and accumulation of brominated phenols in the environment . For instance, the incidence of tribromophenol detection in agricultural soils increased significantly with urbanization and increasing production
Biochemische Analyse
Biochemical Properties
2,3,5-Tribromophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . Additionally, it is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway . These interactions highlight the compound’s ability to participate in complex biochemical processes, influencing various metabolic pathways.
Cellular Effects
2,3,5-Tribromophenol has been shown to exert significant effects on various types of cells and cellular processes. In mouse embryos, exposure to 2,3,5-tribromophenol inhibited the differentiation and survival of epiblast cells and extraembryonic endoderm cells . Furthermore, it has been reported to cause DNA damage in sea urchin embryos, indicating its potential genotoxic effects . These findings suggest that 2,3,5-tribromophenol can influence cell signaling pathways, gene expression, and cellular metabolism, leading to adverse cellular outcomes.
Molecular Mechanism
The molecular mechanism of 2,3,5-tribromophenol involves its interactions with various biomolecules. It has been found to bind to and inhibit specific enzymes, leading to alterations in metabolic processes . The compound’s ability to undergo oxidative degradation and reductive bromination further underscores its complex molecular interactions . These mechanisms contribute to the compound’s overall biochemical activity and its potential impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-tribromophenol have been observed to change over time. Studies have shown that the compound is rapidly metabolized in rice plants, with 99.2% of the compound being metabolized within five days of exposure . This rapid degradation suggests that 2,3,5-tribromophenol may have limited long-term stability in certain environments. Its persistent presence in various environmental components indicates that it can have long-term effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3,5-tribromophenol vary with different dosages in animal models. In rodents, the compound was rapidly excreted primarily via urine, with approximately 61% of the dose recovered after 4 hours and 89-94% in 24 hours . Higher doses of 2,3,5-tribromophenol have been associated with increased toxicity, including adverse effects on embryonic development and cellular differentiation . These findings highlight the importance of dosage considerations in assessing the compound’s safety and potential risks.
Metabolic Pathways
2,3,5-Tribromophenol is involved in multiple metabolic pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . These pathways facilitate the compound’s biotransformation and degradation in biological systems. The identification of various metabolites, including hydrophobic, persistent, and toxic compounds, underscores the complexity of 2,3,5-tribromophenol’s metabolic fate .
Transport and Distribution
The transport and distribution of 2,3,5-tribromophenol within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been detected in various environmental components, including soil, house dust, indoor and outdoor air, surface freshwater, groundwater, sewage, sludge, and drinking water . Its widespread presence indicates its ability to be transported and distributed across different media, potentially leading to bioaccumulation in biological systems.
Subcellular Localization
The subcellular localization of 2,3,5-tribromophenol and its effects on cellular activity are influenced by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to undergo various metabolic transformations, including debromination and hydroxylation, suggests that it can be directed to specific cellular compartments or organelles . These interactions may affect the compound’s activity and function within cells, contributing to its overall biochemical impact.
Eigenschaften
IUPAC Name |
2,3,5-tribromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDJCHZVXDLVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)
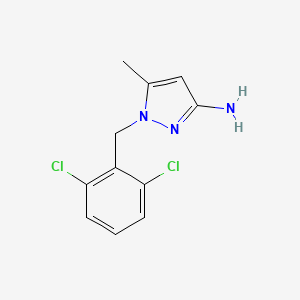
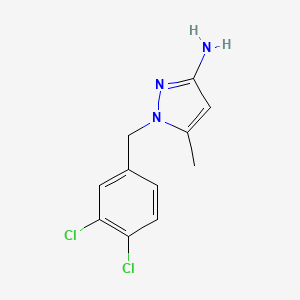

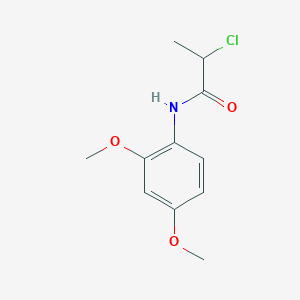
![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
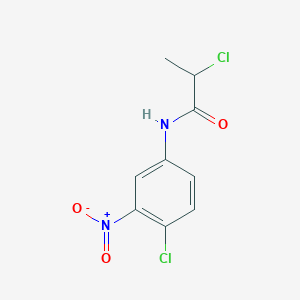
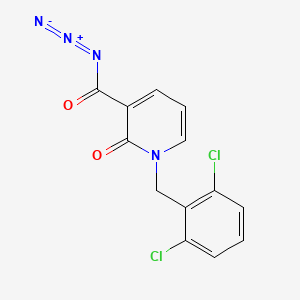
amine](/img/structure/B3039079.png)
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)